Molecular Weight and Calculated logP Differentiation vs. Pentynyl Homolog (652155-24-3)
The hexynyl chain in CAS 652154-96-6 contains one additional methylene unit compared to the pentynyl analog. This structural increment is reflected in both molecular weight and calculated lipophilicity. The target compound has a molecular weight of 214.30 g/mol and a calculated XlogP of 3.6 (estimated via fragment-based method), compared to 200.28 g/mol and XlogP of 3.2 for the pentynyl homolog [1]. The ΔXlogP of approximately +0.4 units is consistent with the Hansch π contribution of a methylene group in an aliphatic chain, confirming the expected lipophilicity increase.
ΔXlogP +0.4
| Evidence Dimension | Molecular weight and calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | MW: 214.30 g/mol; XlogP: ~3.6 (estimated) |
| Comparator Or Baseline | Pentynyl homolog (CAS 652155-24-3): MW 200.28 g/mol; XlogP: 3.2 |
| Quantified Difference | ΔMW: +14.02 g/mol (one CH₂ unit); ΔXlogP: approximately +0.4 |
| Conditions | Calculated properties; fragment-based estimation for target compound |
Why This Matters
A ΔXlogP of +0.4 alters partitioning behavior in extraction and chromatographic purification, and may affect membrane permeability in biological assays, making the hexynyl analog the preferred choice when higher lipophilicity is desired.
- [1] PubChem. Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]- (CAS 652154-96-6). Compound Summary. View Source
